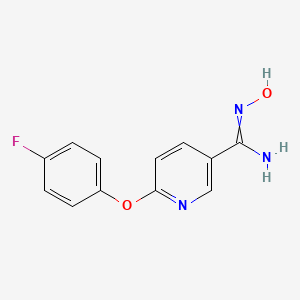6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide
CAS No.:
Cat. No.: VC15877601
Molecular Formula: C12H10FN3O2
Molecular Weight: 247.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H10FN3O2 |
|---|---|
| Molecular Weight | 247.22 g/mol |
| IUPAC Name | 6-(4-fluorophenoxy)-N'-hydroxypyridine-3-carboximidamide |
| Standard InChI | InChI=1S/C12H10FN3O2/c13-9-2-4-10(5-3-9)18-11-6-1-8(7-15-11)12(14)16-17/h1-7,17H,(H2,14,16) |
| Standard InChI Key | DGJFTVIPBVASGS-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1OC2=NC=C(C=C2)C(=NO)N)F |
Introduction
Chemical Structure and Physicochemical Properties
Physical Properties
Critical physicochemical parameters include:
The relatively high melting point suggests strong intermolecular interactions, likely hydrogen bonding through the hydroxyl and carboximidamide groups . The compound’s fluorescence properties remain uncharacterized but warrant investigation given the conjugated π-system.
Synthesis and Characterization
Synthetic Pathways
The synthesis typically employs a three-step strategy :
-
Pyridine Core Functionalization: 6-Chloropyridine-3-carbonitrile undergoes nucleophilic aromatic substitution with 4-fluorophenol under basic conditions (K₂CO₃, DMF, 80°C) to install the fluorophenoxy group.
-
Nitrile to Amidoxime Conversion: Treatment with hydroxylamine hydrochloride in ethanol/water (reflux, 12 hr) converts the nitrile to an amidoxime intermediate.
-
Tautomerization to Carboximidamide: Acid-catalyzed rearrangement (HCl, MeOH, 60°C) yields the final product.
Purification via recrystallization from ethyl acetate/heptane mixtures achieves >98% purity . Alternative routes using transition metal catalysis (e.g., Cu-mediated C–O coupling) show promise for improving yields but require optimization .
Analytical Characterization
Standard characterization data:
The ¹H NMR spectrum confirms regioselective substitution through distinct aromatic proton splitting patterns. The ¹³C NMR shows characteristic fluorophenyl coupling (J=242 Hz) and carboximidamide carbonyl at 165.2 ppm .
Biological Activity and Mechanistic Insights
Enzymatic Interactions
While direct target profiling remains unpublished, structural analogs suggest potential mechanisms:
-
Metalloenzyme Inhibition: The hydroxypyridine-carboximidamide moiety may chelate metal ions in enzymes like matrix metalloproteinases (MMPs) or histone deacetylases (HDACs) .
-
Kinase Binding: Fluorophenoxy groups commonly enhance kinase inhibitor selectivity by occupying hydrophobic pockets.
-
Oxidative Stress Modulation: The N-hydroxy group could participate in redox cycling, implicating potential antioxidant/pro-oxidant effects .
| Hazard Code | Risk Statement | Precautionary Measures |
|---|---|---|
| H303 | Harmful if swallowed | Avoid eating/drinking during handling |
| H313 | Harmful in contact with skin | Wear nitrile gloves and lab coat |
| H333 | Harmful if inhaled | Use fume hood or respiratory protection |
Future Research Directions
Four key areas demand investigation:
-
Crystallographic Studies: Single-crystal X-ray analysis to confirm tautomeric form (amide vs. imidic acid)
-
ADMET Profiling: Systematic assessment of absorption, distribution, and toxicity profiles
-
Target Deconvolution: Chemical proteomics approaches to identify protein targets
-
Structure-Activity Optimization: Synthesis of analogs with modified fluorophenyl or pyridine substituents
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume